molecular formula C29H30N2O4 B11671809 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

Katalognummer: B11671809
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: UJTRVSASVXAHQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound that features a unique combination of imidazolidine and dibenzofuran structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves multiple steps:

    Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Attachment of hydroxybenzyl groups: The imidazolidine intermediate can be further reacted with 2-hydroxybenzyl halides in the presence of a base to form the bis(2-hydroxybenzyl) derivative.

    Construction of the dibenzofuran core: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions or other cyclization strategies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The imidazolidine ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and reduced imidazolidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL would depend on its specific application. For example:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor modulation: The compound may interact with a receptor, altering its signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis(2-hydroxybenzyl)imidazolidine: Lacks the dibenzofuran core.

    6,7,8,9-Tetrahydrodibenzo[B,D]furan-2-OL: Lacks the imidazolidine and hydroxybenzyl groups.

Uniqueness

1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is unique due to its combination of structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Eigenschaften

Molekularformel

C29H30N2O4

Molekulargewicht

470.6 g/mol

IUPAC-Name

1-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C29H30N2O4/c32-22-10-4-1-7-19(22)17-30-15-16-31(18-20-8-2-5-11-23(20)33)29(30)28-24(34)13-14-26-27(28)21-9-3-6-12-25(21)35-26/h1-2,4-5,7-8,10-11,13-14,29,32-34H,3,6,9,12,15-18H2

InChI-Schlüssel

UJTRVSASVXAHQX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3C4N(CCN4CC5=CC=CC=C5O)CC6=CC=CC=C6O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.